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molecular formula C10H21NO2 B070589 (S)-2-Amino-2-ethylhexanoic acid ethyl ester CAS No. 164262-42-4

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Cat. No. B070589
M. Wt: 187.28 g/mol
InChI Key: PUFPKUWTAGCFPT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859240

Procedure details

Lithium aluminium hydride (22.22 g) was added to anhydrous diethyl ether (450 ml) under nitrogen. The product from (d) (129.0 g) was diluted with diethyl ether (40 ml) and added dropwise. The reaction was refluxed for 1 hour then cooled to room temperature. 1M sodium hydroxide (23 ml) was added dropwise followed by deionised water. The resulting suspension was filtered and the filtrate concentrated to give the desired product as a colourless oil (87.9 g). 1H NMR consistent with the proposed structure.
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]([CH2:18][CH3:19])([CH2:14][CH2:15][CH2:16][CH3:17])[C:9](OCC)=[O:10].[OH-].[Na+].O>C(OCC)C>[NH2:7][C:8]([CH2:18][CH3:19])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][OH:10] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
22.22 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
129 g
Type
reactant
Smiles
NC(C(=O)OCC)(CCCC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CCCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 87.9 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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